molecular formula C11H17NO B13042272 3-Methoxy-1-(4-methylphenyl)propan-1-amine

3-Methoxy-1-(4-methylphenyl)propan-1-amine

Cat. No.: B13042272
M. Wt: 179.26 g/mol
InChI Key: HFTMHUCYALUVPZ-UHFFFAOYSA-N
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Description

3-Methoxy-1-(4-methylphenyl)propan-1-amine is an organic compound with the molecular formula C11H17NO. It is a derivative of phenethylamine and is characterized by the presence of a methoxy group and a methylphenyl group. This compound is used in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-(4-methylphenyl)propan-1-amine typically involves the reaction of 4-methylbenzaldehyde with methoxyethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for large-scale production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-(4-methylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

3-Methoxy-1-(4-methylphenyl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-(4-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propan-1-amine: Similar in structure but lacks the methyl group.

    4-Methylphenylpropan-1-amine: Similar but without the methoxy group.

    3-Methoxyphenylpropan-1-amine: Similar but without the methyl group on the phenyl ring.

Uniqueness

3-Methoxy-1-(4-methylphenyl)propan-1-amine is unique due to the presence of both the methoxy and methyl groups, which may confer specific chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall pharmacological profile.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-methoxy-1-(4-methylphenyl)propan-1-amine

InChI

InChI=1S/C11H17NO/c1-9-3-5-10(6-4-9)11(12)7-8-13-2/h3-6,11H,7-8,12H2,1-2H3

InChI Key

HFTMHUCYALUVPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CCOC)N

Origin of Product

United States

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